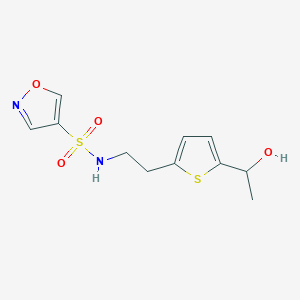

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, and spectral properties.Aplicaciones Científicas De Investigación

Polymeric Protecting Groups : Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride has been explored in the context of polymeric protecting groups. Gormanns and Ritter (1994) synthesized a monomer that was homo- and copolymerized with methyl acrylate, showcasing its potential as an interesting polymeric amino protecting group (Gormanns & Ritter, 1994).

Leather Industry Applications : Thamizharasi, Srinivas, Sulochana, and Reddy (1999) investigated the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate. They synthesized polymers that were used as binders in the leather industry, demonstrating practical applications in material science and industry (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

Synthesis of Baclofen Hydrochloride : Yu Xinhong (2010) utilized methyl 3-(4-chlorophenyl) acrylate in the synthesis of Baclofen hydrochloride, an antispastic agent. This showcases its use in medicinal chemistry (Yu Xinhong, 2010).

Antioxidant and Antitumor Activities : El-Moneim, El‐Deen, and El-Fattah (2011) evaluated the antioxidant and antitumor activities of certain nitrogen heterocycles derived from similar chlorophenyl compounds, indicating its potential in biomedical research (El-Moneim, El‐Deen, & El-Fattah, 2011).

Corrosion Inhibition in Mild Steel : Baskar, Kesavan, Gopiraman, and Subramanian (2014) synthesized photo-cross-linkable polymers using a chlorophenyl compound and evaluated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating its application in material science and engineering (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Synthesis of Nitrogen Heterocycles : Kushnir, Voloshchuk, Marchenko, and Vovk (2015) synthesized ammonium salts of a related compound, showing inhibitory activity with respect to superoxide generation in mitochondria, which has implications for biomedical research (Kushnir, Voloshchuk, Marchenko, & Vovk, 2015).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact.

Direcciones Futuras

This could involve potential applications for the compound, areas where further research is needed, or potential modifications that could be made to the compound to enhance its properties or activity.

Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary literature or authoritative databases. If you have any other questions or need information on a different topic, feel free to ask!

Propiedades

IUPAC Name |

methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-6H,7,13H2,1H3;1H/b9-6+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIERMPLEIQNYGB-MLBSPLJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)Cl)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2405327.png)

![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)

![N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B2405334.png)

![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)

![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)

![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)

![[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride](/img/structure/B2405344.png)